H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH

Catalog No.
S13089892
CAS No.
646061-84-9
M.F
C38H68N10O11
M. Wt
841.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH

CAS Number

646061-84-9

Product Name

H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C38H68N10O11

Molecular Weight

841.0 g/mol

InChI

InChI=1S/C38H68N10O11/c1-19(2)16-24(40)33(53)45-30(21(5)6)37(57)46-29(20(3)4)36(56)42-18-28(51)48-15-11-13-26(48)35(55)44-25(12-9-10-14-39)34(54)41-17-27(50)43-22(7)32(52)47-31(23(8)49)38(58)59/h19-26,29-31,49H,9-18,39-40H2,1-8H3,(H,41,54)(H,42,56)(H,43,50)(H,44,55)(H,45,53)(H,46,57)(H,47,52)(H,58,59)/t22-,23+,24-,25-,26-,29-,30-,31-/m0/s1

InChI Key

DXNORWCYROVOGM-VSSMIABMSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O

The compound H-Leucine-Valine-Valine-Glycine-Proline-Lysine-Glycine-Alanine-Threonine-OH is a synthetic peptide composed of ten amino acids. Its sequence includes Leucine, Valine, Glycine, Proline, Lysine, Glycine, Alanine, and Threonine. This peptide exhibits a molecular weight of approximately 1,200 Da and is characterized by its unique sequence that influences its structural and functional properties in biological systems. Peptides like this one are significant in various biochemical applications due to their roles in cellular processes and potential therapeutic uses.

Involving H-Leucine-Valine-Valine-Glycine-Proline-Lysine-Glycine-Alanine-Threonine-OH include:

  • Peptide Bond Formation: The synthesis involves the formation of peptide bonds between the amino acid residues, which is facilitated by coupling agents such as Dicyclohexylcarbodiimide.
  • Hydrolysis: Upon exposure to proteolytic enzymes, this peptide can undergo hydrolysis, leading to the release of individual amino acids or shorter peptides. The specific cleavage sites depend on the enzyme's specificity and the peptide's conformation.

H-Leucine-Valine-Valine-Glycine-Proline-Lysine-Glycine-Alanine-Threonine-OH exhibits various biological activities, including:

  • Antimicrobial Properties: Similar peptides have been shown to possess antimicrobial effects, making them potential candidates for development into therapeutic agents against infections.
  • Modulation of Immune Responses: Research indicates that certain sequences can influence immune cell activity and cytokine production.
  • Cell Signaling Influence: The presence of specific amino acids like Proline and Lysine can enhance stability and bioactivity, potentially affecting cellular signaling pathways .

The predominant method for synthesizing H-Leucine-Valine-Valine-Glycine-Proline-Lysine-Glycine-Alanine-Threonine-OH is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the efficient assembly of peptides by sequentially adding protected amino acids to a growing chain anchored to a solid support. Key steps in the synthesis process include:

  • Anchoring the First Amino Acid: The first amino acid is attached to a solid support.
  • Sequential Addition: Protected amino acids are added one at a time, with deprotection steps in between.
  • Cleavage from Solid Support: Once the desired sequence is achieved, the peptide is cleaved from the solid support and purified.

Alternative methods such as liquid-phase synthesis or microwave-assisted synthesis may also be employed but are less common for longer peptides.

H-Leucine-Valine-Valine-Glycine-Proline-Lysine-Glycine-Alanine-Threonine-OH has potential applications across various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial therapies.
  • Food Science: The peptide may be utilized as a bioactive compound in functional foods to enhance health benefits.
  • Cosmetics: Due to its potential skin benefits, it may be incorporated into cosmetic formulations aimed at improving skin health and appearance .

Studies on peptide interactions often focus on how H-Leucine-Valine-Valine-Glycine-Proline-Lysine-Glycine-Alanine-Threonine-OH interacts with membranes or proteins. These interactions can be assessed using techniques such as:

  • Surface Plasmon Resonance (SPR): To study binding kinetics and affinity.
  • Fluorescence Spectroscopy: To observe conformational changes upon interaction with biomolecules.
  • Nuclear Magnetic Resonance (NMR): To elucidate structural details in solution .

Such studies help elucidate how this peptide may exert its biological effects and inform potential modifications for enhanced activity.

Similar Compounds

Several peptides share structural characteristics with H-Leucine-Valine-Valine-Glycine-Proline-Lysine-Glycine-Alanine-Threonine-OH. Below is a comparison highlighting their uniqueness:

Compound NameSequenceUnique Features
H-Valine-Alanine-Glycine-Proline-LysineVal-Ala-Gly-Pro-LysSubstitution of Threonine with Alanine
H-Leucine-Leucine-Glycine-Proline-LysineLeu-Leu-Gly-Pro-LysContains Leucine instead of Valine
H-Alanine-Alanine-Glycine-Proline-LysineAla-Ala-Gly-Pro-LysDouble Alanine may enhance stability
H-Valine-Valine-Glycine-Threonine-IsoleucineVal-Val-Gly-Thr-IleLacks Proline and Lysine

The distinctive sequence of H-Leucine-Valine-Valine-Glycine-Proline-Lysine-Glycine-Alanine-Threonine-OH contributes to its specific biological activities and interactions compared to these similar compounds .

XLogP3

-3.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

11

Exact Mass

840.50690302 g/mol

Monoisotopic Mass

840.50690302 g/mol

Heavy Atom Count

59

Dates

Last modified: 08-10-2024

Explore Compound Types